Cas no 908563-68-8 (NSC49652)

NSC49652 structure
NSC49652 structure
Product Name:NSC49652
CAS-Nr.:908563-68-8
MF:C14H11NO2
MW:225.242643594742
CID:4659321
Update Time:2023-11-20

NSC49652 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • NSC49652
    • MLS000736655
    • (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
    • 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
    • (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
    • [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
    • HMS2885E03
    • SMR000528233
    • J3.571.934B
    • 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
    • (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
    • (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
    • (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
    • Inchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
    • InChI-Schlüssel: CRWNZUBUBIULHB-BQYQJAHWSA-N
    • Lächelt: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 225.079
  • Monoisotopenmasse: 225.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 288
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 50.2

Experimentelle Eigenschaften

  • Dichte: 1.241
  • Siedepunkt: 414.3°Cat760mmHg
  • Flammpunkt: 204.4°C
  • Brechungsindex: 1.661
  • PSA: 50.19000
  • LogP: 2.68330

NSC49652 Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105112-100mg
NSC49652
908563-68-8 98%
100mg
¥9100.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1105112-250mg
NSC49652
908563-68-8 98%
250mg
¥6424 2023-04-13
TRC
E208456-100mg
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
908563-68-8
100mg
$ 475.00 2022-06-05
TRC
E208456-500mg
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
908563-68-8
500mg
$ 1860.00 2022-06-05
TRC
E208456-1g
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone
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$ 2855.00 2022-06-05
MedChemExpress
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908563-68-8 99.92%
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MedChemExpress
HY-111163-5mg
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908563-68-8 99.92%
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¥900 2024-07-20
MedChemExpress
HY-111163-10mg
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908563-68-8 99.92%
10mg
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MedChemExpress
HY-111163-25mg
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908563-68-8 99.92%
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¥2565 2024-07-20
MedChemExpress
HY-111163-50mg
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908563-68-8 99.92%
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¥4100 2024-07-20

NSC49652 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ;  2 - 3 min, rt; 5 - 10 min, rt
Referenz
Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis
Radhakrishnan, Sini K.; Shimmon, Ronald G.; Conn, Costa; Baker, Anthony T., Chemistry & Biodiversity, 2016, 13(5), 531-538

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Referenz
Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride
Miura, Motofumi; Shigematsu, Karin; Toriyama, Masaharu; Motohashi, Shigeyasu, Tetrahedron Letters, 2021, 85,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, 0 °C
Referenz
Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines
Nie, Aihua; Wang, Jun; Huang, Ziwei, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Referenz
Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library
Ullah, Ahsan; Ansari, Farzana Latif; Ihsan-ul-Haq; Nazir, Samina; Mirza, Bushra, Chemistry & Biodiversity, 2007, 4(2), 203-214

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Azachalcones: A new class of potent polyphenol oxidase inhibitors
Radhakrishnan, Sini Karanayil; Shimmon, Ronald Gibrial; Conn, Costa; Baker, Anthony T., Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ;  pH 6, rt
Referenz
Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, M.; Singh, Om V.; Gundla, Rambabu, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 min, rt → 5 °C
1.2 20 h, rt
Referenz
Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones
Kurapati, Chidvilas; Muthukrishnan, Murugan; Singh, Om V.; Gundla, Rambabu, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Referenz
Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones
Do, Tuong-Ha; Nguyen, Dai-Minh; Truong, Van-Dat; Do, Thi-Hong-Tuoi; Le, Minh-Tri; et al, Molecules, 2016, 21(3), 329/1-329/10

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
Referenz
Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin
Dkhar, Lincoln; Banothu, Venkanna; Pinder, Emma; Phillips, Roger M.; Kaminsky, Werner; et al, Polyhedron, 2020, 185,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water
Referenz
Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives
Yasar, Ahmet; Ulas, Nevin; Yildirim, Sercan, Organic Communications, 2016, 9(4), 73-81

NSC49652 Raw materials

NSC49652 Preparation Products

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